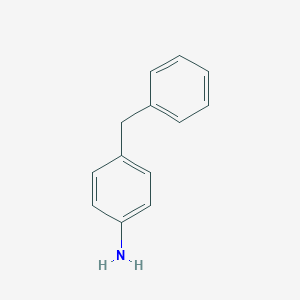

4-Benzylaniline

描述

Structure

3D Structure

属性

IUPAC Name |

4-benzylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTRNCFZFQIWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150423 | |

| Record name | Benzenamine, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-12-2 | |

| Record name | Benzenamine, 4-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminodiphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzylaniline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzylaniline, a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and the synthesis of its derivatives, and explores its role as a scaffold in the development of novel therapeutic agents, particularly in the field of oncology.

Core Properties of this compound

This compound, also known as 4-aminodiphenylmethane, is a primary aromatic amine. Its core chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1135-12-2 | [1] |

| Molecular Formula | C₁₃H₁₃N | [2][3] |

| Molecular Weight | 183.25 g/mol | [2][4] |

| Appearance | White to yellow solid/crystals | [4] |

| Melting Point | 35-38 °C | [4] |

| Boiling Point | 142-144 °C at 1 mmHg | [5] |

| Solubility | Soluble in methanol. | [6] |

| Flash Point | 110 °C (closed cup) | [4][7] |

Synthesis and Experimental Protocols

This compound is commonly synthesized through the reductive amination of benzaldehyde (B42025) with aniline (B41778) or the reaction of benzyl (B1604629) chloride with aniline. The following sections provide detailed experimental protocols for its synthesis and the synthesis of a key derivative.

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of this compound from benzaldehyde and aniline using sodium borohydride (B1222165) as the reducing agent.

Materials:

-

Benzaldehyde

-

Aniline

-

DOWEX(R)50WX8 resin

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in THF (3 mL).

-

Add DOWEX(R)50WX8 resin (0.5 g) to the solution and stir the mixture at room temperature for 5 minutes to facilitate imine formation.[8]

-

Slowly add sodium borohydride (1.0 mmol) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 20-45 minutes.[8]

-

Upon completion, filter the reaction mixture to remove the resin.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Experimental Protocol: Synthesis of 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride

This protocol outlines the synthesis of a potent cytotoxic derivative of this compound, 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline, via reductive amination, followed by conversion to its hydrochloride salt.

Materials:

-

p-Toluidine (B81030) (4-methylaniline)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hydrochloric acid (ethanolic solution)

Procedure:

-

To a stirred solution of 3,4,5-trimethoxybenzaldehyde (1.0 mmol) in 1,2-dichloroethane (DCE), add p-toluidine (1.1 mmol).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding imine.

-

Add sodium triacetoxyborohydride (1.2 mmol) in one portion.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Dissolve the purified amine in a minimal amount of diethyl ether and add a stoichiometric amount of ethanolic hydrochloric acid to precipitate the hydrochloride salt.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride.

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the development of anticancer agents. Its derivatives have been shown to exhibit potent cytotoxic and antimitotic activities.

Inhibition of Tubulin Polymerization

A series of water-soluble N-(3,4,5-trimethoxybenzyl)aniline salts have been synthesized and evaluated for their potential as cytotoxic and antimitotic agents. These compounds act by inhibiting tubulin polymerization. A notable example is 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride, which demonstrates a significant IC50 value of 3.5 µM for the inhibition of tubulin polymerization and exhibits broad cytotoxicity against various cancer cell lines.[4]

Modulation of the Hippo Signaling Pathway

Recent research has highlighted the role of N-benzylaniline derivatives in modulating the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis.[2][3] Dysregulation of the Hippo pathway, leading to the activation of the transcriptional co-activators YAP and TAZ, is a common feature in many cancers.[5]

Derivatives of N-benzyl-3,4,5-trimethoxyaniline have been shown to activate the Hippo pathway, leading to the phosphorylation and inactivation of YAP.[2][3] This, in turn, suppresses the transcription of genes that promote cancer cell survival and proliferation.

Figure 1: Proposed mechanism of N-benzylaniline derivatives on the Hippo signaling pathway.

The diagram above illustrates how N-benzylaniline derivatives are proposed to activate the LATS1/2 and MOB1 kinases. This leads to the phosphorylation of YAP/TAZ, preventing their translocation to the nucleus and subsequent interaction with TEAD transcription factors. The ultimate result is the downregulation of genes that drive cell proliferation and survival, making these compounds promising candidates for cancer therapy. Some inhibitors with a benzylaniline scaffold may also act by directly binding to the TEAD lipid pocket, thereby preventing the YAP/TAZ-TEAD interaction.[9]

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the biological activity of its derivatives, particularly in the context of cancer, make it an attractive scaffold for medicinal chemists. The ability of N-benzylaniline derivatives to modulate key signaling pathways, such as the Hippo pathway, opens up new avenues for the development of targeted cancer therapies. Further research into the synthesis and biological evaluation of novel this compound derivatives is warranted to fully explore their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-Methyl-N-(3,4,5-trimethoxybenzylidene)aniline | C17H19NO3 | CID 15657369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. redalyc.org [redalyc.org]

- 9. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Aminodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminodiphenylmethane, also known as 4-benzyl-aniline, is an aromatic amine of significant interest in organic synthesis and medicinal chemistry. It serves as a crucial intermediate in the manufacturing of various dyes, pharmaceuticals, and polymers.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, particularly in drug design and material science. This technical guide provides a detailed overview of the core physicochemical characteristics of 4-aminodiphenylmethane, supported by experimental methodologies and graphical representations of key workflows.

Core Physicochemical Properties

The fundamental physicochemical properties of 4-aminodiphenylmethane are summarized in the table below, providing a consolidated reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃N | [2][3] |

| Molecular Weight | 183.25 g/mol | [2][3] |

| Appearance | White to pale yellow solid or colorless to yellow liquid | [2] |

| Odor | Characteristic amine-like odor | [1][2] |

| Melting Point | 34-36 °C | |

| Boiling Point | 295-296 °C | [4] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, ether, acetone, chloroform, and dimethyl sulfoxide.[1][2] | |

| pKa | 8.41 ± 0.10 (Predicted) | [2] |

| LogP | 2.4 | [3] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination and verification of physicochemical properties. Below are generalized protocols for key experiments related to the synthesis and analysis of aminodiphenylmethanes.

Synthesis of 4-Aminodiphenylmethane (Illustrative)

A common method for the synthesis of aminodiphenylmethane (B1666581) derivatives involves the reaction of an aromatic amine with formaldehyde (B43269) in the presence of a catalyst.[5][6]

Materials:

-

Aromatic amine (e.g., aniline)

-

Formaldehyde solution (37%)

-

Catalyst (e.g., acid-activated kaolin)[6]

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a reaction flask, the catalyst is mixed with the solvent.

-

The aromatic amine is added to the stirred slurry.

-

Formaldehyde solution is added dropwise to the mixture.

-

The reaction is stirred for a specified duration at a controlled temperature (e.g., 2.5 hours at 90°C).[5]

-

After the reaction, the mixture is filtered to remove the catalyst.

-

The filtrate is then subjected to a work-up procedure which may involve acid-base extraction. The crude product is dissolved in an organic solvent like ether and washed with an acidic solution (e.g., 1M HCl).[1]

-

The aqueous layer is then basified (e.g., with 6M NaOH) and extracted with ether.[1]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.[1]

-

Further purification can be achieved by recrystallization or distillation.

Analytical Characterization

The identity and purity of 4-aminodiphenylmethane can be determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Mobile Phase: A typical mobile phase could be a mixture of acetonitrile (B52724) and water with a suitable buffer, such as sodium acetate.[7]

-

Column: A C18 reversed-phase column is commonly used.

-

Detection: UV detection is often employed, with the wavelength set to the absorbance maximum of the analyte.[7] Electrochemical detectors can also be used for enhanced sensitivity and specificity.[7]

-

Sample Preparation: A known concentration of the sample is dissolved in a suitable solvent (e.g., methanol (B129727) or the mobile phase) and filtered before injection.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: The sample is dissolved in a volatile organic solvent. For urine samples, an extraction and derivatization step may be necessary.[8]

-

GC Conditions: A capillary column is used, and the oven temperature is programmed to achieve separation of the components.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the eluting compound is compared with a reference spectrum for identification.

Visualizing Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflows for the synthesis and analysis of 4-aminodiphenylmethane.

Caption: A generalized workflow for the synthesis of 4-aminodiphenylmethane.

Caption: A typical workflow for the analytical characterization of 4-aminodiphenylmethane.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of 4-aminodiphenylmethane, a compound of considerable industrial and scientific importance. The tabulated data offers a quick reference for its physical and chemical characteristics, while the outlined experimental protocols provide a foundation for its synthesis and analysis. The graphical workflows further simplify the understanding of these complex processes. This information is intended to be a valuable resource for researchers and professionals engaged in drug development and chemical synthesis, facilitating the informed application of 4-aminodiphenylmethane in their work.

References

- 1. guidechem.com [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CAS RN 91-00-9 | Fisher Scientific [fishersci.com]

- 5. CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. cdc.gov [cdc.gov]

- 8. 4,4 -Diaminodiphenylmethane analytical standard 101-77-9 [sigmaaldrich.com]

Spectroscopic Profile of 4-Benzylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Benzylaniline (CAS No. 1135-12-2), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and properties. This document also outlines generalized experimental protocols for obtaining such spectra, intended to be a valuable resource for researchers in the field.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 | m | 5H | Phenyl-H |

| 6.96 | d, J=8.0 Hz | 2H | Aniline-H (ortho to CH₂) |

| 6.59 | d, J=8.0 Hz | 2H | Aniline-H (ortho to NH₂) |

| 3.86 | s | 2H | CH₂ |

| 3.59 | s (br) | 2H | NH₂ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 148.2 | C-N |

| 139.5 | Quaternary Phenyl-C |

| 129.3 | Aniline-CH (ortho to CH₂) |

| 128.6 | Phenyl-CH |

| 127.5 | Phenyl-CH |

| 127.2 | Phenyl-CH |

| 117.6 | Aniline-CH (ortho to NH₂) |

| 112.9 | Quaternary Aniline-C |

| 48.4 | CH₂ |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragments.

Key Mass Spectrometry Data [1]

| m/z | Relative Intensity (%) | Assignment |

| 183 | 100 | [M]⁺ (Molecular Ion) |

| 182 | 66.3 | [M-H]⁺ |

| 167 | 14.4 | [M-NH₂]⁺ |

| 106 | 66.3 | [C₇H₆N]⁺ |

| 91 | 6.8 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 9.7 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic peaks for its functional groups. While a specific spectrum is not provided in the search results, typical absorption ranges for the key functional groups are listed below.

Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3450-3250 | N-H | Symmetric and Asymmetric Stretch |

| 3100-3000 | C-H (Aromatic) | Stretch |

| 2950-2850 | C-H (Aliphatic) | Stretch |

| 1620-1580 | C=C (Aromatic) | Stretch |

| 1620-1550 | N-H | Bend |

| 1340-1250 | C-N | Stretch |

| 850-750 | C-H (Aromatic) | Out-of-plane Bend |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation and sample.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved.

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation : Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer.[3] Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction : Acquire a background spectrum of the empty sample holder or a pure KBr pellet and subtract it from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile samples.[4]

-

Ionization : In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecules.[4]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[4]

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.[4]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Deep Dive into the Theoretical and Quantum Chemical Landscape of 4-Benzylaniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylaniline, a secondary aromatic amine, serves as a crucial scaffold in medicinal chemistry and materials science. Its structural motif, featuring a flexible benzyl (B1604629) group attached to an aniline (B41778) core, imparts unique electronic and conformational properties that are pivotal to its biological activity and material applications. Understanding the intricate details of its molecular geometry, electronic structure, and vibrational characteristics is paramount for the rational design of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of the theoretical studies and quantum chemical calculations of this compound, offering valuable insights for researchers and professionals in drug development and related scientific fields. By leveraging computational chemistry, we can unlock a deeper understanding of this versatile molecule.

Computational Protocols

The theoretical investigation of this compound's properties is primarily conducted using Density Functional Theory (DFT), a robust computational method that offers a favorable balance between accuracy and computational cost.

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the molecular geometry of this compound to determine its most stable conformation. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a split-valence basis set, such as 6-311++G(d,p). The "d,p" notation indicates the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, which are essential for accurately describing chemical bonds. Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational spectra (FT-IR and Raman).

Electronic Structure Analysis

To gain insights into the electronic properties and reactivity of this compound, several analyses are performed on the optimized geometry:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally implies higher reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution and the nature of the chemical bonds. It allows for the investigation of intramolecular interactions, such as hyperconjugation, and the quantification of charge transfer between different parts of the molecule. This analysis is crucial for understanding the molecule's stability and the electronic effects of its substituent groups.

The following diagram illustrates a typical workflow for the quantum chemical calculations of this compound.

Data Presentation

Due to the limited availability of comprehensive published data specifically for this compound, the following tables present representative theoretical data for analogous aniline derivatives, calculated at the B3LYP/6-311++G(d,p) level of theory. This data serves to illustrate the typical values obtained from such calculations.

Table 1: Optimized Geometrical Parameters (Representative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-N | 1.402 | C-N-H | 113.5 |

| C-C (aromatic) | 1.390 - 1.398 | C-C-C (aromatic) | 119.5 - 120.5 |

| C-C (bridge) | 1.515 | C-C-N | 121.0 |

| C-H (aromatic) | 1.083 - 1.085 | H-C-H | 109.5 |

| N-H | 1.012 |

Table 2: Calculated Vibrational Frequencies (Representative)

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3450 | Asymmetric stretching of the amine group |

| C-H stretch (aromatic) | 3050 - 3100 | Stretching of C-H bonds in the phenyl rings |

| C-H stretch (aliphatic) | 2920 - 2980 | Stretching of C-H bonds in the methylene (B1212753) bridge |

| C=C stretch (aromatic) | 1500 - 1600 | In-plane stretching of the aromatic rings |

| C-N stretch | 1280 - 1350 | Stretching of the carbon-nitrogen bond |

| N-H bend | 1620 | Scissoring deformation of the amine group |

Table 3: Electronic Properties (Representative)

| Property | Value |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 eV |

| Ionization Potential | 5.5 eV |

| Electron Affinity | 0.8 eV |

| Dipole Moment | 1.5 D |

The relationship between HOMO-LUMO energies and other electronic properties is visualized in the following diagram.

NBO Analysis: Unveiling Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a deeper understanding of the electronic structure by describing the charge distribution and interactions between orbitals. For a molecule like this compound, NBO analysis can reveal:

-

Charge Distribution: The analysis calculates the natural charges on each atom, indicating the electrophilic and nucleophilic sites within the molecule. The nitrogen atom of the amine group is expected to have a partial negative charge, making it a nucleophilic center, while the attached hydrogen atoms will be electrophilic.

-

Hyperconjugative Interactions: NBO analysis can quantify the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of the adjacent C-C bonds in the phenyl ring (n -> π) contributes to the delocalization of electron density and the overall stability of the molecule. Similarly, interactions between the σ bonds of the benzyl group and the π orbitals of the aniline ring can also be identified.

The following diagram illustrates the concept of donor-acceptor interactions in NBO analysis.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for elucidating the molecular properties of this compound. Through methods like DFT, researchers can gain detailed insights into its geometry, vibrational modes, and electronic structure. The analyses of frontier molecular orbitals and natural bond orbitals are particularly valuable for predicting reactivity, stability, and intramolecular interactions. While a complete experimental and computational dataset for this compound is not yet consolidated in the literature, the theoretical frameworks and representative data presented in this guide offer a solid foundation for further research and development. These computational approaches are instrumental in the rational design of novel this compound derivatives with tailored properties for applications in drug discovery and materials science.

An In-depth Technical Guide to the Solubility of 4-Benzylaniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 4-benzylaniline (CAS No. 1135-12-2), a key intermediate in organic synthesis and drug discovery. Recognizing the current scarcity of publicly available quantitative solubility data, this document offers a framework for its experimental determination. It includes detailed methodologies for established solubility testing protocols and presents a logical workflow for the synthesis of this compound. This guide is intended to be an essential resource for researchers and professionals working with this compound, enabling them to generate and systematically record crucial solubility data for their specific applications.

Introduction

This compound, also known as 4-aminodiphenylmethane, is an aromatic amine with a molecular formula of C₁₃H₁₃N and a molecular weight of 183.25 g/mol .[1][2] Its structure, featuring both a primary amine and a diphenylmethane (B89790) framework, makes it a valuable building block in the synthesis of various target molecules, including pharmaceuticals and materials.[1] A fundamental physicochemical property governing the utility of any compound in drug development and chemical synthesis is its solubility in various solvents. Solubility data is critical for reaction optimization, purification, formulation, and conducting biological assays.

This guide addresses the notable gap in the scientific literature regarding the quantitative solubility of this compound in common organic solvents. While qualitative descriptors are occasionally found, precise numerical data is largely absent. To empower researchers in their work, this document provides detailed experimental protocols for determining solubility and a structured format for data presentation.

Solubility Profile of this compound

As of the date of this guide, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a range of common organic solvents has not been established. The information available is primarily qualitative. One source indicates that this compound is "soluble in Methanol".[3][4]

To facilitate the systematic collection of this vital data, the following table is provided. It is designed for researchers to populate with their own experimentally determined values at standard laboratory temperatures.

Table 1: Experimentally Determined Solubility of this compound

| Solvent Class | Solvent | Solubility at 25 °C ( g/100 mL) | Solubility at 37 °C ( g/100 mL) | Observations |

| Alcohols | Methanol | Data not available | Data not available | Soluble[3][4] |

| Ethanol | Data not available | Data not available | ||

| Isopropanol | Data not available | Data not available | ||

| Ketones | Acetone | Data not available | Data not available | |

| Methyl Ethyl Ketone | Data not available | Data not available | ||

| Esters | Ethyl Acetate | Data not available | Data not available | |

| Ethers | Diethyl Ether | Data not available | Data not available | |

| Tetrahydrofuran (THF) | Data not available | Data not available | ||

| Aromatic Hydrocarbons | Toluene | Data not available | Data not available | |

| Benzene | Data not available | Data not available | ||

| Halogenated Solvents | Dichloromethane (DCM) | Data not available | Data not available | |

| Chloroform | Data not available | Data not available | ||

| Amides | Dimethylformamide (DMF) | Data not available | Data not available | |

| Other | Acetonitrile | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |

Experimental Protocols for Solubility Determination

To ensure the generation of accurate and reproducible solubility data, standardized experimental protocols are essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Apparatus for solvent evaporation (e.g., rotary evaporator, vacuum oven)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis (optional)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. The time required to reach equilibrium may vary and should be determined by taking measurements at different time points until the concentration of the solute remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved solid particles.

-

Concentration Determination (Gravimetric Method):

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume or mass of the clear, saturated filtrate into the pre-weighed dish.

-

Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, reweigh the dish containing the solid residue.

-

The mass of the dissolved this compound can be calculated by subtracting the initial mass of the dish from the final mass. The solubility can then be expressed in terms of g/100 mL or other desired units.[5][6][7][8]

-

-

Concentration Determination (Instrumental Analysis):

-

Alternatively, the concentration of this compound in the filtrate can be determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry. This requires the prior establishment of a calibration curve.

-

Synthesis of this compound: A Representative Workflow

This compound can be synthesized through various methods. One common approach is the reductive amination of benzaldehyde (B42025) with aniline. The following diagram illustrates the logical workflow for this synthesis.

Caption: Workflow for the Synthesis of this compound via Reductive Amination.

Conclusion

While there is a current lack of published quantitative solubility data for this compound, this technical guide provides researchers and drug development professionals with the necessary framework to generate this critical information. The detailed experimental protocol for the isothermal shake-flask method offers a reliable means of determining the solubility of this compound in a variety of common organic solvents. By systematically applying these methods and recording the data in the provided template, the scientific community can collectively build a comprehensive understanding of the solubility profile of this important synthetic intermediate. The included synthesis workflow also serves as a practical reference for the preparation of this compound in a laboratory setting.

References

- 1. 4-苄基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 1135-12-2 [m.chemicalbook.com]

- 4. This compound | 1135-12-2 [amp.chemicalbook.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Benzylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 4-benzylaniline, a key intermediate in the synthesis of various organic compounds. This document delves into the regioselectivity of these reactions, providing experimental protocols and quantitative data where available, to serve as a valuable resource for professionals in organic synthesis and drug development.

Introduction to the Reactivity of this compound

This compound possesses two aromatic rings, the aniline (B41778) ring and the benzyl (B1604629) ring, both of which can potentially undergo electrophilic substitution. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the substituents on each ring.

The aniline ring is highly activated towards electrophilic attack due to the strong electron-donating nature of the amino group (-NH₂). The lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring, increasing the electron density, particularly at the ortho and para positions. Consequently, the amino group is a powerful activating and ortho, para-directing group. In this compound, the para position is blocked by the benzyl group, making the two ortho positions (C2 and C6) the most likely sites for electrophilic substitution on the aniline ring.

The benzyl ring is substituted with an electron-donating alkyl group (-CH₂-), which activates the ring towards electrophilic substitution, albeit to a lesser extent than the amino group. The benzyl group is an ortho, para-director.

The interplay of these directing effects determines the outcome of electrophilic substitution reactions on this compound.

Halogenation

Halogenation of this compound proceeds readily due to the highly activated nature of the aniline ring. The substitution occurs predominantly at the positions ortho to the amino group.

Bromination and Iodination

Treatment of this compound with bromine or a suitable iodinating reagent leads to di-substitution at the 3 and 5 positions of the aniline ring.

Table 1: Halogenation Products of this compound

| Product Name | Halogenating Reagent | Reference |

| 3,5-Dibromo-4-aminodiphenylmethane | Bromine solution | |

| 3,5-Diiodo-4-aminodiphenylmethane | Sodium iodate (B108269) + Potassium iodide |

Experimental Protocol: Representative Bromination

The following protocol is adapted from established methods for the bromination of activated anilines and can be used as a starting point for the synthesis of 3,5-dibromo-4-aminodiphenylmethane.

Materials:

-

This compound

-

Glacial acetic acid

-

Bromine

-

Ice

-

Sodium bisulfite solution (10%)

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane or other suitable organic solvent

Procedure:

-

Dissolve this compound in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and quench any excess bromine by adding a 10% sodium bisulfite solution until the orange color disappears.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Nitration

The nitration of N-alkylanilines, such as this compound, presents a notable exception to the expected regioselectivity. Under strongly acidic conditions (e.g., a mixture of nitric acid and sulfuric acid), the amino group is protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing. However, in the case of N-benzylaniline, nitration has been observed to occur on the benzyl ring, not the deactivated anilinium ring.[1]

A study on the nitration of N-benzylaniline found that the major product was phenyl-3-nitrobenzylamine, with a smaller amount of the 4-nitro isomer.[1] This suggests that the anilinium ring is sufficiently deactivated to direct the electrophilic attack to the less activated, but still susceptible, benzyl ring.

Table 2: Nitration of N-Benzylaniline

| Reactant | Reagents | Products | Yield | Reference |

| N-Benzylaniline (10 g) | Nitric acid (d 1.5; 3.7 g) in conc. H₂SO₄ (20 c.c.) in conc. H₂SO₄ (150 c.c.) | Phenyl-3-nitrobenzylamine | 6.5 g | [1] |

| Phenyl-4-nitrobenzylamine | 1 g | [1] |

Experimental Protocol: Nitration of N-Benzylaniline

The following protocol is for the nitration of N-benzylaniline and can be adapted for this compound, with the expectation of substitution on the benzyl ring.[1]

Materials:

-

N-Benzylaniline

-

Concentrated sulfuric acid

-

Concentrated nitric acid (d 1.5)

-

Crushed ice

-

Sodium carbonate solution

Procedure:

-

Dissolve N-benzylaniline (10 g) in concentrated sulfuric acid (150 c.c.) in a flask, keeping the mixture well-cooled.

-

Prepare a nitrating mixture by dissolving nitric acid (d 1.5; 3.7 g) in concentrated sulfuric acid (20 c.c.).

-

With constant stirring, add the nitrating mixture to the N-benzylaniline solution, maintaining the temperature at approximately -3 °C.

-

Continue stirring the mixture for one hour at 0 °C.

-

Pour the reaction mixture over crushed ice.

-

Make the resulting solution alkaline by adding a cold sodium carbonate solution to precipitate the product.

-

Collect the precipitate by filtration and purify by crystallization.

Sulfonation

Similar to nitration, the sulfonation of N-alkylanilines under strongly acidic conditions is expected to occur on the benzyl ring due to the deactivation of the anilinium ring. A study on the sulfonation of N-ethyl-N-benzylaniline showed that the sulfonic acid group enters the meta position of the benzyl ring.[2]

Experimental Protocol: Representative Sulfonation

The following is a general procedure for the sulfonation of N-ethyl-N-benzylaniline that can be adapted for this compound.[2]

Materials:

-

This compound

-

20% Oleum (B3057394) (fuming sulfuric acid)

-

Ice

-

Sodium hydroxide (B78521) solution

Procedure:

-

Cool 20% oleum in a reaction flask to 15 °C.

-

Slowly add this compound to the oleum with vigorous stirring, maintaining the temperature below 25 °C.

-

After the addition is complete, continue stirring for a specified time to ensure complete sulfonation.

-

Carefully pour the reaction mixture onto crushed ice.

-

Precipitate the sulfonic acid product by adding a sodium hydroxide solution.

-

Collect the product by filtration, wash with cold water, and dry.

Friedel-Crafts Reactions

Friedel-Crafts reactions, both alkylation and acylation, are generally unsuccessful with anilines, including this compound.[3] The lone pair of electrons on the nitrogen atom of the amino group acts as a Lewis base and complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This complexation deactivates the aromatic ring towards electrophilic attack.

To perform a Friedel-Crafts reaction on an aniline, the amino group must first be protected, for example, by converting it to an amide. The acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for a more controlled reaction. After the Friedel-Crafts reaction, the protecting group can be removed by hydrolysis to regenerate the amino group. No specific examples of Friedel-Crafts reactions on protected this compound were found in the literature.

Visualizing Reaction Pathways

The following diagrams illustrate the logical relationships governing the electrophilic substitution reactions of this compound.

Caption: Logical flow of electrophilic substitution on this compound.

Caption: Workflow for Friedel-Crafts reactions via amine protection.

Conclusion

The electrophilic substitution reactions of this compound are dictated by the powerful activating and ortho, para-directing amino group. Under mild conditions, such as halogenation, substitution occurs at the positions ortho to the amino group on the aniline ring. However, under the strongly acidic conditions required for nitration and sulfonation, the amino group is protonated, deactivating the aniline ring and directing substitution to the benzyl ring, primarily at the meta and para positions. Friedel-Crafts reactions are generally not feasible without prior protection of the amino group. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and modification of this compound and related structures.

References

In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Benzylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Benzylaniline (also known as 4-aminodiphenylmethane). Understanding the thermal properties of this compound is critical for its safe handling, storage, and application in research and development, particularly in the synthesis of pharmaceuticals and other advanced materials. This document summarizes available quantitative data, outlines detailed experimental protocols for thermal analysis, and presents a plausible decomposition pathway based on studies of structurally related compounds.

Core Thermal Properties and Stability

Data on Thermal Events

The following table summarizes the key thermal events for this compound based on available data.

| Parameter | Value | Method | Reference |

| Melting Point | 35 - 38 °C | Differential Scanning Calorimetry (DSC) | [1][2] |

| Boiling Point | 142 - 144 °C | Not Specified | [1][2] |

| Decomposition | No specific onset temperature is documented for the free base. Thermal decomposition is noted to produce irritating vapors. | General Safety Information | [2][3] |

Thermal Decomposition Pathway

While a definitive study on the thermal decomposition mechanism of this compound is not available, the pyrolysis of its isomer, N-benzylaniline, provides a strong model for its likely degradation products. The primary decomposition route is expected to involve the homolytic cleavage of the C-N and C-C bonds of the methylene (B1212753) bridge.

Based on the study of N-benzylaniline, the major decomposition products of this compound at elevated temperatures are anticipated to be:

-

Toluene

-

Benzene

-

Bibenzyl

-

Stilbene

-

Ammonia

The proposed decomposition pathway involves the initial homolytic cleavage of the benzyl-aniline bond, leading to the formation of benzyl (B1604629) and aminophenyl radicals. These highly reactive species can then undergo a variety of secondary reactions, including hydrogen abstraction, recombination, and disproportionation, to yield the observed products.

A simplified representation of the proposed primary decomposition step is illustrated below.

Experimental Protocols for Thermal Analysis

To accurately assess the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at various temperatures.

Apparatus: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Ensure the this compound sample is of high purity and in a powdered form to facilitate uniform heat distribution.

-

Accurately weigh 5-10 mg of the sample into an inert TGA crucible (e.g., alumina (B75360) or platinum).

Typical Experimental Conditions:

-

Temperature Range: Ambient to 600°C

-

Heating Rate: 10°C/min

-

Purge Gas: Nitrogen (inert atmosphere) or Air (oxidative atmosphere)

-

Flow Rate: 20-50 mL/min

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and other thermal transitions.

Apparatus: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered this compound sample into an aluminum DSC pan.

-

Hermetically seal the pan to ensure a closed system during the analysis.

Typical Experimental Conditions:

-

Temperature Range: 25°C to 200°C (to observe melting)

-

Heating Rate: 10°C/min

-

Purge Gas: Nitrogen

-

Flow Rate: 50 mL/min

The logical workflow for a comprehensive thermal stability assessment is depicted in the following diagram.

Conclusion

This compound is a thermally stable compound under normal conditions, with a well-defined melting point. While specific high-temperature decomposition data from TGA is not extensively published for the free base, insights from related compounds suggest that decomposition likely occurs via cleavage of the methylene bridge, leading to the formation of smaller aromatic fragments such as aniline and toluene. For researchers and drug development professionals, it is crucial to handle this compound with an awareness of its potential for thermal degradation at elevated temperatures. The experimental protocols outlined in this guide provide a robust framework for conducting detailed thermal analysis to ensure its safe and effective use.

References

An In-depth Technical Guide to 4,4'-Diaminodiphenylmethane: Discovery, History, and Synthesis

Introduction

4,4'-Diaminodiphenylmethane, commonly known as Methylenedianiline (MDA), is an organic compound with the chemical formula CH₂(C₆H₄NH₂)₂.[1] It is a colorless to pale yellow solid, though commercial samples may appear brown due to oxidation.[1] While not known to occur naturally, MDA is a significant industrial chemical, primarily utilized as a precursor in the production of polyurethane foams and as a curing agent for epoxy resins.[1] Its discovery and the subsequent development of its synthesis methods are intrinsically linked to the advancement of polymer chemistry in the 20th century. This guide provides a comprehensive overview of the history, synthesis, and properties of 4,4'-diaminodiphenylmethane for researchers, scientists, and professionals in drug development and material science.

Physicochemical Properties

A summary of the key physicochemical properties of 4,4'-diaminodiphenylmethane is presented in the table below. This data is essential for its handling, purification, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₂ | [1][2] |

| Molecular Weight | 198.26 g/mol | [1][3] |

| CAS Number | 101-77-9 | [1][4] |

| Appearance | Colorless to pale yellow/tan solid | [1][3] |

| Odor | Faint amine-like | [1][3] |

| Melting Point | 88-93 °C | [4] |

| Boiling Point | 398-399 °C at 760 mmHg | [3] |

| Flash Point | 221 °C (429.8 °F) - closed cup | [4] |

| Density | 1.15 g/cm³ at 25 °C | [5] |

| Solubility | Soluble in alcohol, ether, acetone, benzene, methanol. Slightly soluble in water. | [2] |

| Vapor Pressure | 1 x 10⁻⁷ mmHg at 25 °C | [5] |

| XLogP3 | 1.6 |

Historical Development of Synthesis

The industrial production of 4,4'-diaminodiphenylmethane has been dominated by a single primary reaction for decades: the acid-catalyzed condensation of aniline (B41778) with formaldehyde (B43269). The historical development has centered on improving the efficiency, selectivity, and environmental footprint of this process.

The traditional method, established in the early to mid-20th century, involves the reaction of aniline and formaldehyde in the presence of a strong mineral acid, such as hydrochloric acid.[1][6] This homogeneous catalytic process, while effective, suffers from several drawbacks, including the generation of significant amounts of acidic wastewater that requires neutralization, leading to large volumes of salt byproducts.[7]

In recent decades, research has focused on developing "greener" and more sustainable synthesis routes. A significant advancement has been the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused. These heterogeneous catalysts include various types of clays (B1170129) and zeolites. For instance, the use of natural kaolinite (B1170537) clay as a catalyst in an aqueous medium has been reported as a more environmentally friendly alternative.[7] Another approach involves using zeolite catalysts, which offer high selectivity and reduce the corrosion and waste disposal issues associated with mineral acids.[6]

Experimental Protocols for Synthesis

Traditional Acid-Catalyzed Synthesis (Industrial Method)

This protocol describes the conventional industrial process for synthesizing 4,4'-diaminodiphenylmethane.

Materials:

-

Aniline

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521) solution

Procedure:

-

Aniline is mixed with concentrated hydrochloric acid.

-

The mixture is cooled, and a 37% aqueous solution of formaldehyde is added slowly while maintaining a low temperature to control the exothermic reaction.

-

After the addition of formaldehyde is complete, the reaction mixture is heated to promote the condensation and rearrangement to form the hydrochloride salt of 4,4'-diaminodiphenylmethane.

-

The acidic mixture is then neutralized with a sodium hydroxide solution to liberate the free amine.

-

The organic layer containing the crude 4,4'-diaminodiphenylmethane is separated from the aqueous layer.

-

The crude product is then purified, typically by distillation under reduced pressure, to remove unreacted aniline and isomeric byproducts.[8]

Green Synthesis using a Clay Catalyst

This protocol outlines a more environmentally benign laboratory-scale synthesis using a kaolinite clay catalyst.

Materials:

-

Aniline

-

Formaldehyde (37% aqueous solution)

-

Kaolinite clay catalyst

Procedure:

-

In a reaction flask, the kaolinite clay catalyst (1 g) is stirred with deionized water (200 ml).

-

Aniline (9.3 g, 0.1 mol) is added to the stirred suspension.

-

A 37% formaldehyde solution (4.5 ml, 0.05 mol) is added slowly to the mixture.

-

The reaction is stirred at room temperature.

-

The precipitated 4,4'-diaminodiphenylmethane is extracted into hot ethanol.

-

The product is recrystallized from ethanol to yield the purified 4,4'-diaminodiphenylmethane.[7]

Visualization of Synthesis Pathway

The following diagram illustrates the general chemical pathway for the synthesis of 4,4'-diaminodiphenylmethane from aniline and formaldehyde.

Caption: General synthesis pathway of 4,4'-diaminodiphenylmethane.

Logical Workflow for Purification

The purification of crude 4,4'-diaminodiphenylmethane is a critical step to obtain a product with the desired purity for polymerization. The following diagram shows a typical workflow for its purification.

Caption: Logical workflow for the purification of 4,4'-diaminodiphenylmethane.

Biological Activity and Toxicological Profile

4,4'-Diaminodiphenylmethane is not used as a direct therapeutic agent. Its primary relevance in a pharmaceutical context is related to its potential as a contaminant or a starting material for other syntheses. It is classified as a substance that may cause cancer.[3] The toxicological properties of MDA are of significant concern, and exposure to it is regulated. While specific signaling pathways for its carcinogenicity are not extensively detailed in the readily available literature, it is understood that aromatic amines can be metabolized to reactive intermediates that can adduct to DNA, leading to mutations and potentially cancer.

Conclusion

4,4'-Diaminodiphenylmethane is a cornerstone of the polymer industry, with a rich history of synthesis development aimed at improving efficiency and sustainability. While its direct application in drug development is limited, a thorough understanding of its chemistry, synthesis, and toxicology is crucial for scientists and researchers in adjacent fields. The ongoing development of greener synthesis protocols highlights the continuing evolution of the production of this important industrial chemical.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4,4'-Diaminodiphenylmethane, 97%, Thermo Scientific Chemicals 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 4,4-Diaminodiphenylmethane | C13H14N2 | CID 7577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4′-二氨基二苯甲烷 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4,4'-DIAMINODIPHENYLMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. EP0264744B1 - Process for the preparation of 4,4'-diaminodiphenylmethane and its derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Benzylaniline from Aniline and Benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 4-benzylaniline, a valuable intermediate in pharmaceutical and chemical industries. The synthesis is approached via a two-step process involving the initial N-benzylation of aniline (B41778) with benzyl (B1604629) chloride to form N-benzylaniline, followed by an acid-catalyzed rearrangement to yield the desired C-alkylated product, this compound, alongside its ortho isomer. This method, known as the Hofmann-Martius rearrangement, provides a practical route to this compound from readily available starting materials. Additionally, a modern, more direct approach using benzyl alcohol and a rhenium catalyst for selective C-benzylation is presented as a comparative method.

Introduction

This compound, also known as 4-aminodiphenylmethane, is a primary aromatic amine with a diphenylmethane (B89790) scaffold. This structural motif is present in a variety of biologically active molecules, making this compound a key building block in drug discovery and development. The direct synthesis of this compound via Friedel-Crafts C-alkylation of aniline with benzyl chloride is challenging due to the high reactivity of the amino group, which readily undergoes N-alkylation and can coordinate with Lewis acid catalysts, deactivating them.

To circumvent these issues, a two-step synthesis is often employed. The first step involves the synthesis of N-benzylaniline from aniline and benzyl chloride. The subsequent step is the rearrangement of the N-benzyl group to the aromatic ring of the aniline moiety, primarily at the para and ortho positions. This rearrangement can be induced thermally at high temperatures or, more conveniently, under acidic conditions, a process known as the Hofmann-Martius rearrangement.[1] This document provides a detailed protocol for this two-step synthesis and subsequent purification.

Reaction Scheme

Step 1: Synthesis of N-Benzylaniline

Aniline reacts with benzyl chloride in the presence of a weak base to yield N-benzylaniline.

Step 2: Hofmann-Martius Rearrangement to this compound

N-benzylaniline, upon heating in the presence of an acid catalyst, rearranges to a mixture of 2-benzylaniline (B1266149) and this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Benzylaniline

This protocol is adapted from a well-established procedure for the N-alkylation of aniline.[2]

Materials:

-

Aniline (freshly distilled)

-

Benzyl chloride (freshly distilled)

-

Sodium bicarbonate

-

Anhydrous sodium sulfate (B86663)

-

Saturated sodium chloride solution (brine)

-

Deionized water

-

Ligroin (b.p. 85-90 °C) or hexane (B92381) for recrystallization

-

Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel

-

Heating mantle or steam bath

-

Separatory funnel

-

Apparatus for distillation under reduced pressure

Procedure:

-

In a 1.5 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place aniline (372 g, 4.0 mol), sodium bicarbonate (105 g, 1.25 mol), and 100 mL of water.

-

Heat the mixture to 90-95 °C with vigorous stirring using a steam bath or heating mantle.

-

Slowly add benzyl chloride (127 g, 1.0 mol) from the dropping funnel over a period of 1.5 to 2 hours while maintaining the temperature and stirring.

-

After the addition is complete, continue heating and stirring for an additional 4 hours.

-

Cool the reaction mixture to room temperature and filter with suction to remove any solids.

-

Transfer the filtrate to a separatory funnel and separate the organic layer from the aqueous layer.

-

Wash the organic layer with a saturated salt solution.

-

Dry the organic layer over anhydrous sodium sulfate (approx. 20 g) and filter.

-

Remove the excess aniline by distillation under reduced pressure. Aniline typically distills at approximately 81 °C / 12 mmHg.[2]

-

After the aniline has been removed, the temperature will rise. Collect the N-benzylaniline fraction, which distills at 178-180 °C / 12 mmHg.[2]

-

The product will solidify upon cooling. The yield of N-benzylaniline is typically 155-160 g (85-87% based on benzyl chloride).[2]

-

For higher purity, the N-benzylaniline can be recrystallized from ligroin or hexane.

Protocol 2: Acid-Catalyzed Rearrangement of N-Benzylaniline to this compound (Hofmann-Martius Rearrangement)

This protocol describes the acid-catalyzed rearrangement of N-benzylaniline to a mixture of ortho- and para-benzylanilines.[1]

Materials:

-

N-Benzylaniline (synthesized in Protocol 1)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% w/v)

-

Dichloromethane (B109758) or diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

-

Eluent for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

Place N-benzylaniline (e.g., 18.3 g, 0.1 mol) in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 5 mL).

-

Heat the mixture to a temperature of 200-250 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling, carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until the solution is basic.

-

Extract the product mixture with dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.

-

Purify the crude product by column chromatography on silica (B1680970) gel. A gradient of hexane and ethyl acetate is typically effective for separating the ortho and para isomers. This compound is generally the major product.

Data Presentation

Table 1: Physicochemical and Yield Data for Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) / Pressure (mmHg) | Typical Yield (%) | Reference |

| Aniline | C₆H₇N | 93.13 | -6 | 184 / 760 | - | |

| Benzyl Chloride | C₇H₇Cl | 126.58 | -39 | 179 / 760 | - | |

| N-Benzylaniline | C₁₃H₁₃N | 183.25 | 33-36 | 178-180 / 12 | 85-87 | [2] |

| This compound | C₁₃H₁₃N | 183.25 | 37 | - | Variable | [3] |

Signaling Pathways and Experimental Workflows

The synthesis of this compound from aniline and benzyl chloride can be visualized as a two-stage process. The first stage is the formation of the N-alkylated intermediate, which then undergoes rearrangement in the second stage.

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Approach: Direct C-Benzylation

Recent advancements in catalysis offer a more direct route to C-benzylated anilines, avoiding the need for a separate rearrangement step. A notable example is the use of a rhenium (VII) oxide (Re₂O₇) catalyst to promote the direct and chemoselective C-benzylation of unprotected anilines with benzyl alcohols. This method provides good to excellent yields of C-benzylated anilines with high selectivity over N-alkylation.

The proposed mechanism involves the activation of benzyl alcohol by the oxo-rhenium catalyst to form a carbocation, which then undergoes electrophilic aromatic substitution on the aniline ring. This approach is advantageous as it is more atom-economical and can be more selective towards the desired C-alkylated product.

Safety Precautions

-

Aniline: Aniline is toxic and can be absorbed through the skin. It is a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Benzyl Chloride: Benzyl chloride is a lachrymator and is corrosive. It is also a suspected carcinogen. Handle with extreme care in a fume hood and use appropriate PPE.

-

Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and can cause severe burns. Handle with care in a fume hood and wear appropriate PPE.

-

High Temperatures: The rearrangement reaction is conducted at high temperatures, posing a risk of burns. Use appropriate heating equipment and take necessary precautions.

Conclusion

The synthesis of this compound from aniline and benzyl chloride is effectively achieved through a two-step process involving N-benzylation followed by an acid-catalyzed Hofmann-Martius rearrangement. While this method is robust, it results in a mixture of ortho and para isomers that require separation. For researchers seeking a more direct and potentially more selective route, the catalytic C-benzylation using benzyl alcohol and a rhenium catalyst presents a promising alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources.

References

Application Notes and Protocols for the N-alkylation of Aniline with Benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines with alcohols is a fundamental and atom-economical transformation in organic synthesis, crucial for the preparation of a wide array of nitrogen-containing compounds prevalent in pharmaceuticals, agrochemicals, and functional materials. This process, often proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, offers a greener alternative to traditional methods that utilize alkyl halides, which generate stoichiometric salt waste. This document provides a detailed protocol for the N-alkylation of aniline (B41778) with benzyl (B1604629) alcohol, a model reaction for this important class of transformations. Various catalytic systems, both homogeneous and heterogeneous, have been developed to facilitate this reaction with high efficiency and selectivity.

Reaction Principle

The N-alkylation of aniline with benzyl alcohol typically proceeds via a three-step catalytic cycle:

-

Oxidation: The catalyst first dehydrogenates the benzyl alcohol to form benzaldehyde (B42025).

-

Condensation: The in-situ generated benzaldehyde then reacts with aniline to form an imine intermediate with the elimination of water.

-

Reduction: Finally, the catalyst, which had accepted the hydrogen in the first step, transfers it to the imine, reducing it to the desired N-benzylaniline product.

Catalytic Systems and Reaction Conditions

A variety of metal-based catalysts have been shown to be effective for the N-alkylation of aniline with benzyl alcohol. The choice of catalyst, solvent, base, and temperature can significantly influence the reaction's yield and selectivity. Below is a summary of representative catalytic systems and their reported performance.

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| Manganese Pincer Complex (3 mol%) | t-BuOK (0.75 equiv.) | Toluene (B28343) | 80 | 24 | >99 | 90 | [1] |

| Iridium(III)-NHC Complex (1.0 mol%) | KOtBu (1.5 mmol) | Solvent-free | 120 | 24 | - | 93 | [2] |

| Ruthenium(II)-NHC Complex | - | Solvent-free | - | - | 96-99 | - | [3] |

| Ni/θ-Al2O3 | Additive-free | o-xylene | 135 | - | - | - | [4][5] |

| Cobalt Nanoparticles (0.86 mol% Co) | t-BuOK (1 equiv.) | Toluene | 140 | 24 | - | High | [6] |

| Copper-Chromite nano-catalyst (5 mol) | K2CO3 (35 mmol) | o-Xylene | 110 | 8 | - | - | [7] |

Detailed Experimental Protocol: Homogeneous Catalysis using a Manganese Pincer Complex

This protocol is adapted from a reported procedure utilizing a well-defined manganese pincer complex, which offers mild reaction conditions and high yields.[1]

Materials:

-

Aniline (purified by distillation)

-

Benzyl alcohol (purified by distillation)

-

Manganese Pincer Complex (catalyst)

-

Potassium tert-butoxide (t-BuOK)

-

Toluene (anhydrous)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk tube or round-bottom flask, condenser)

-

Magnetic stirrer and heating plate

-

Syringes for liquid transfer

-

Analytical equipment for reaction monitoring and product characterization (e.g., GC-MS, NMR)

Procedure:

-

Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the manganese pincer complex catalyst (e.g., 0.03 mmol, 3 mol%).

-

Addition of Base: Add potassium tert-butoxide (t-BuOK) (0.75 mmol, 0.75 equivalents) to the reaction vessel.

-

Addition of Reactants and Solvent: Add anhydrous toluene (2 mL). Subsequently, add aniline (1 mmol, 1 equivalent) followed by benzyl alcohol (1.2 mmol, 1.2 equivalents) to the reaction mixture using syringes.

-

Reaction: Place the reaction vessel in a preheated oil bath at 80°C and stir the mixture vigorously for 24 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to obtain the pure N-benzylaniline.

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

Caption: Experimental workflow for the N-alkylation of aniline with benzyl alcohol.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-